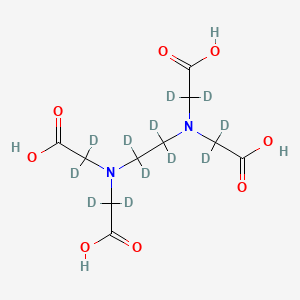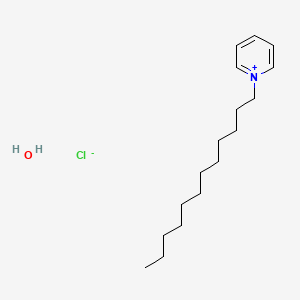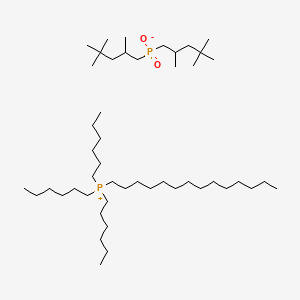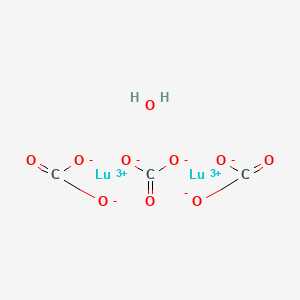
エチレンジアミン四酢酸-d12
説明
Ethylenediaminetetraacetic-d12 acid is a useful research compound. Its molecular formula is C10H16N2O8 and its molecular weight is 304.32 g/mol. The purity is usually 95%.
The exact mass of the compound Ethylenediaminetetraacetic-d12 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylenediaminetetraacetic-d12 acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenediaminetetraacetic-d12 acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ナノ材料合成
EDTA-d12は、ナノ材料の合成において重要な役割を果たします。 これは、さまざまな用途における性能に不可欠な、独特のエッジサイトを持つナノ構造の生成を支援します . 例えば、EDTAを介した方法を用いて、独特のエッジサイトを持つため優れた性能を示す、エキゾチックなBi2Se3ナノ構造が合成されています .
植物修復の強化
環境科学の分野では、EDTA-d12は、土壌中の重金属の移動度とバイオアベイラビリティを向上させるために使用され、これは植物修復の取り組みの成功に不可欠です . これは、汚染された場所からの重金属の除去に役立ち、生態系の回復を支援します .
作用機序
Target of Action
Ethylenediaminetetraacetic-d12 acid, commonly known as EDTA-d12, primarily targets metal ions in biological systems . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH . This ability to chelate metal ions makes Ethylenediaminetetraacetic-d12 acid a valuable tool in various applications.
Mode of Action
The mode of action of Ethylenediaminetetraacetic-d12 acid involves the formation of stable, water-soluble complexes with divalent and trivalent metal ions . This chelation process involves the displacement of the metal ion from its original biological molecule by Ethylenediaminetetraacetic-d12 acid, thereby inhibiting the metal ion’s normal biological activity .
Biochemical Pathways
Ethylenediaminetetraacetic-d12 acid affects several biochemical pathways due to its chelating properties. For instance, it can prevent the joining of cadherins between cells in tissue culture, thereby preventing cell clumping or detaching adherent cells for passaging . It can also decrease the formation of disulfide bonds .
Result of Action
The result of Ethylenediaminetetraacetic-d12 acid’s action is the formation of stable, water-soluble complexes with metal ions, which can then be excreted from the body . This action is beneficial in managing heavy metal toxicity . Furthermore, in tissue culture, it prevents cell clumping and aids in the detachment of adherent cells .
Action Environment
The action, efficacy, and stability of Ethylenediaminetetraacetic-d12 acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the chelation process. Ethylenediaminetetraacetic-d12 acid is capable of forming water-soluble complexes with metal ions even at neutral ph .
生化学分析
Biochemical Properties
Ethylenediaminetetraacetic-d12 acid plays a significant role in biochemical reactions due to its ability to bind and sequester metal ions. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can bind to metal ions that are cofactors for certain enzymes, thereby influencing the activity of these enzymes .
Cellular Effects
Ethylenediaminetetraacetic-d12 acid can have various effects on cells. For example, it is known to chelate calcium in blood, making it useful as an anticoagulant for blood cell counting and other procedures involving cells . It can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethylenediaminetetraacetic-d12 acid primarily involves the formation of chelates with divalent and trivalent metals . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Ethylenediaminetetraacetic-d12 acid is involved in various metabolic pathways due to its ability to bind and sequester metal ions. This can affect the activity of enzymes and cofactors, as well as metabolic flux and metabolite levels .
特性
IUPAC Name |
2-[[2-[bis[carboxy(dideuterio)methyl]amino]-1,1,2,2-tetradeuterioethyl]-[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)N(C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O)C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583949 | |
| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203806-08-0 | |
| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203806-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)
